4-(2-Iodobenzamido)benzoic acid
Overview
Description
4-(2-Iodobenzamido)benzoic acid is an organic compound with the molecular formula C14H10INO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position of the benzene ring is replaced by an iodine atom, and an amide group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Iodobenzamido)benzoic acid can be synthesized through several methods. One common approach involves the condensation of 2-iodobenzoic acid with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, can be applied to scale up the synthesis process. Ultrasonic irradiation and the use of solid acid catalysts have been explored for the efficient synthesis of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodobenzamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to replace the iodine atom with other groups.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts.
Major Products Formed
Substituted Benzoic Acids: Products of substitution reactions where the iodine atom is replaced by other functional groups.
Esters: Products of esterification reactions involving the carboxylic acid group.
Scientific Research Applications
4-(2-Iodobenzamido)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Iodobenzamido)benzoic acid involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its binding to biological molecules. The compound can inhibit certain enzymes and proteins, leading to its potential therapeutic effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
4-(2-Iodobenzamido)benzoic acid can be compared with other iodinated benzoic acids, such as:
- 2-Iodobenzoic Acid
- 3-Iodobenzoic Acid
- 4-Iodobenzoic Acid
These compounds share similar structural features but differ in the position of the iodine atom and the presence of additional functional groups. The unique combination of the iodine atom and the amide group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(2-iodobenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUDNBZUMDOZQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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